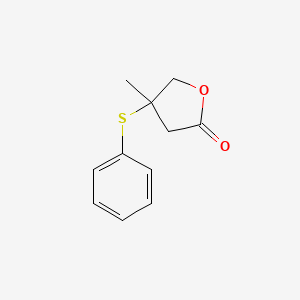
4-Methyl-4-(phenylsulfanyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a four-membered oxolane ring substituted with a methyl group and a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one typically involves the reaction of 4-methyl-2-oxolanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-4-(phenylsulfanyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
4-Methyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxolane ring provides structural stability and can participate in various chemical transformations.
類似化合物との比較
4-Methyl-4-(phenylsulfanyl)oxolan-2-one can be compared with similar compounds such as:
4-Methyl-4-(phenylsulfanyl)butan-2-one: Similar structure but with a butane backbone.
4-Methyl-4-(phenylsulfanyl)pentan-2-one: Similar structure but with a pentane backbone.
4-Methyl-4-(phenylsulfanyl)hexan-2-one: Similar structure but with a hexane backbone.
These compounds share the phenylsulfanyl group but differ in the length of the carbon chain, which affects their chemical properties and applications.
特性
CAS番号 |
79749-94-3 |
|---|---|
分子式 |
C11H12O2S |
分子量 |
208.28 g/mol |
IUPAC名 |
4-methyl-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C11H12O2S/c1-11(7-10(12)13-8-11)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
DCGWJDYHRLUICV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)OC1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















